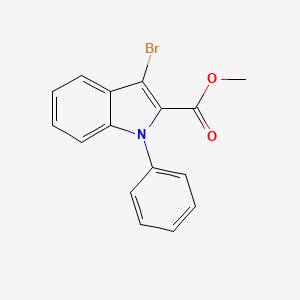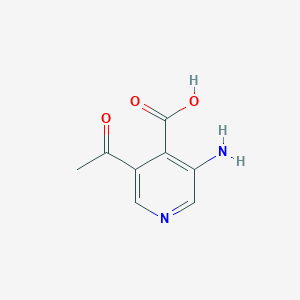![molecular formula C8H10O4 B13443745 6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dioxabicyclo[321]oct-2-en-4-yl acetate is a bicyclic compound with a unique structure that includes an oxygen bridge and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate typically involves the reaction of aldehydes with methyl vinyl ketone. This process can be carried out efficiently in two steps . Another method involves the preparation of 4(a)-benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane from 3,4-dihydro-2H-pyran-2-carbaldehyde via six reaction steps .
Industrial Production Methods
The use of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators in the ring-opening polymerization process is a key aspect of the industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: Substitution reactions, particularly at the oxygen bridge, can yield various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, pyridine, and diethylaminosulfur trifluoride (DAST). The conditions for these reactions vary, but they often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 2-chloro-3,8-dioxabicyclo[3.2.1]octane and other rearranged structures .
Wissenschaftliche Forschungsanwendungen
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl acetate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying various biological processes.
Medicine: Its derivatives are being explored for potential pharmaceutical applications.
Industry: It is used in materials science for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions that can lead to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
6,8-Dioxabicyclo[321]oct-2-en-4-yl acetate is unique due to its specific structure, which includes an oxygen bridge and an acetate group This structure allows it to undergo specific chemical reactions that are not possible with other similar compounds
Eigenschaften
Molekularformel |
C8H10O4 |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate |
InChI |
InChI=1S/C8H10O4/c1-5(9)11-7-3-2-6-4-10-8(7)12-6/h2-3,6-8H,4H2,1H3 |
InChI-Schlüssel |
ZZKYMMHKSWKLNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C=CC2COC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



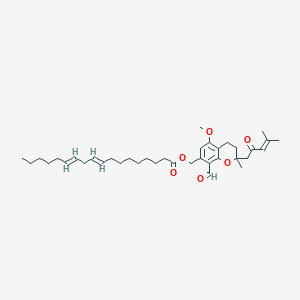
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
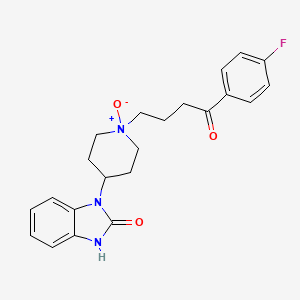
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
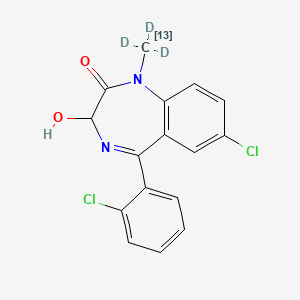
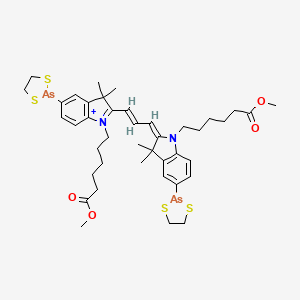
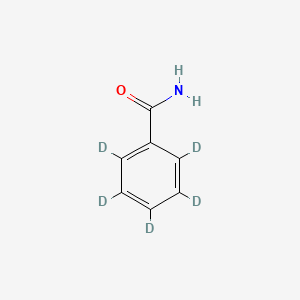
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
![5,6-Dihydrofuro[2,3-c]pyridazin-3-amine](/img/structure/B13443722.png)
![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)
